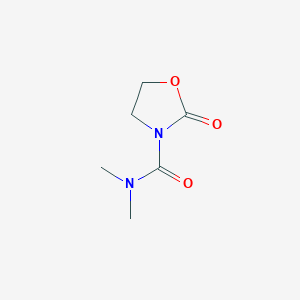

N,N-Dimethyl-2-oxooxazolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

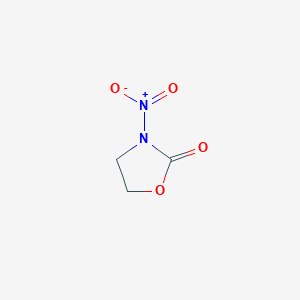

N,N-Dimethyl-2-oxooxazolidine-3-carboxamide (DMOC) is a synthetic compound that belongs to the class of oxazolidinone derivatives. DMOC is a cyclic urea derivative that has been widely studied for its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical properties, which make it an attractive candidate for the development of new drugs.

Mécanisme D'action

The mechanism of action of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of bacterial protein synthesis. N,N-Dimethyl-2-oxooxazolidine-3-carboxamide has been shown to bind to the 50S subunit of bacterial ribosomes, preventing the formation of peptide bonds and inhibiting the growth of bacteria.

Effets Biochimiques Et Physiologiques

N,N-Dimethyl-2-oxooxazolidine-3-carboxamide has been found to have a low toxicity profile and is generally well-tolerated in laboratory animals. The compound has been shown to have a half-life of approximately 2 hours in rats, indicating that it is rapidly metabolized and eliminated from the body. N,N-Dimethyl-2-oxooxazolidine-3-carboxamide has been found to have minimal effects on liver and kidney function, indicating that it is relatively safe for use in laboratory experiments.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide is its broad-spectrum antibacterial activity. The compound has been shown to be effective against a wide range of bacterial species, including both gram-positive and gram-negative bacteria. N,N-Dimethyl-2-oxooxazolidine-3-carboxamide has also been found to be effective against antibiotic-resistant bacteria, making it a promising candidate for the development of new antibiotics.

One limitation of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in laboratory experiments. The compound is also relatively unstable in acidic conditions, which can limit its use in certain applications.

Orientations Futures

There are several potential directions for future research on N,N-Dimethyl-2-oxooxazolidine-3-carboxamide. One area of interest is the development of new antibiotics based on the structure of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide. Researchers could explore the synthesis of new derivatives of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide with improved solubility and stability properties.

Another area of interest is the investigation of the mechanism of action of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide. Researchers could use advanced imaging techniques to visualize the interaction of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide with bacterial ribosomes and gain a better understanding of how the compound inhibits bacterial protein synthesis.

Finally, researchers could explore the potential use of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide in combination with other antibiotics to enhance their effectiveness against antibiotic-resistant bacteria. The development of new combination therapies could help to address the growing problem of antibiotic resistance and improve the treatment of bacterial infections.

Méthodes De Synthèse

The synthesis of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide involves the reaction of N,N-dimethylurea with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction yields N,N-Dimethyl-2-oxooxazolidine-3-carboxamide as a white crystalline solid with a melting point of 141-142°C. The synthesis of N,N-Dimethyl-2-oxooxazolidine-3-carboxamide is relatively simple and can be carried out in a laboratory setting.

Applications De Recherche Scientifique

N,N-Dimethyl-2-oxooxazolidine-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. N,N-Dimethyl-2-oxooxazolidine-3-carboxamide has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), a bacterium that is resistant to many commonly used antibiotics.

Propriétés

Numéro CAS |

145889-52-7 |

|---|---|

Nom du produit |

N,N-Dimethyl-2-oxooxazolidine-3-carboxamide |

Formule moléculaire |

C6H10N2O3 |

Poids moléculaire |

158.16 g/mol |

Nom IUPAC |

N,N-dimethyl-2-oxo-1,3-oxazolidine-3-carboxamide |

InChI |

InChI=1S/C6H10N2O3/c1-7(2)5(9)8-3-4-11-6(8)10/h3-4H2,1-2H3 |

Clé InChI |

SZMGHLSIISJDCY-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)N1CCOC1=O |

SMILES canonique |

CN(C)C(=O)N1CCOC1=O |

Synonymes |

3-Oxazolidinecarboxamide,N,N-dimethyl-2-oxo-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide](/img/structure/B133646.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)